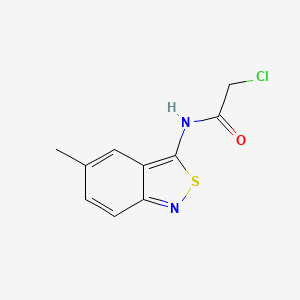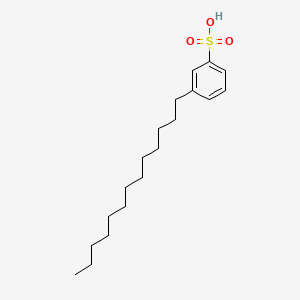
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- is a chemical compound with a complex structure that includes a benzene ring, a propanoic acid group, and a dimethoxyphosphinyl carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- typically involves multi-step organic reactions. One common method includes the esterification of benzenepropanoic acid with a dimethoxyphosphinyl carbonyl chloride under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanoic acid: A simpler compound with a similar core structure but lacking the dimethoxyphosphinyl carbonyl group.
Dimethoxyphosphinyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Benzenepropanoic acid, 4-(((dimethoxyphosphinyl)carbonyl)oxy)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
Numéro CAS |
72304-76-8 |
|---|---|
Formule moléculaire |
C12H15O7P |
Poids moléculaire |
302.22 g/mol |
Nom IUPAC |
3-(4-dimethoxyphosphorylcarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15O7P/c1-17-20(16,18-2)12(15)19-10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) |
Clé InChI |
FOHANEWYENYFFG-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)OC1=CC=C(C=C1)CCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


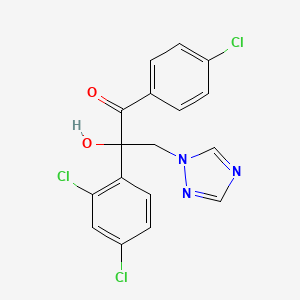
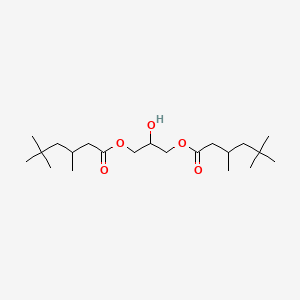
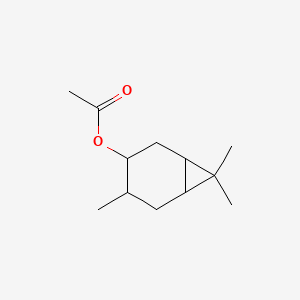
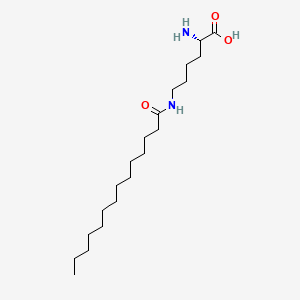
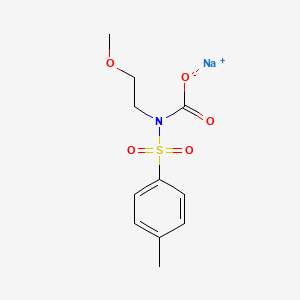
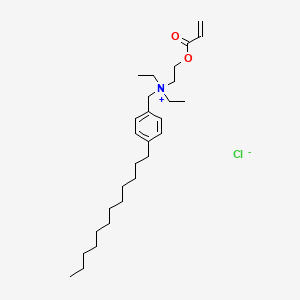
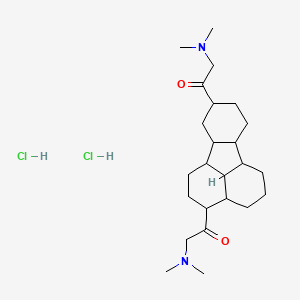
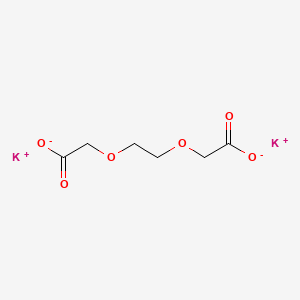

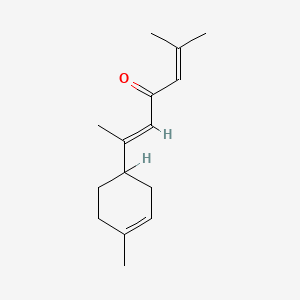

![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)
